molecular formula C9 H11 B F N O4 B179543 2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid CAS No. 292050-22-7

2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid

Cat. No.: B179543
CAS No.: 292050-22-7
M. Wt: 227 g/mol
InChI Key: GGGVVBGRTWMSPX-UHFFFAOYSA-N
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Description

2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H11BFNO4. This compound is a derivative of phenylalanine, an essential amino acid involved in protein synthesis.

Preparation Methods

The synthesis of 2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid can be achieved by several methods, including the reaction of 2-amino-3-(4-fluorophenyl)propanoic acid with boron tribromide, boron trifluoride, or boron trichloride. These reactions typically require controlled conditions to ensure the proper formation of the boron-containing compound.

Chemical Reactions Analysis

2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the boron-containing group, leading to various derivatives.

    Substitution: The compound can participate in substitution reactions, where the boron group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in relation to amino acid metabolism.

    Medicine: Research has explored its potential use in cancer therapy, where it may enhance the cell-killing effect when combined with thermal neutron irradiation.

    Industry: The compound’s boron-containing structure makes it valuable for various industrial applications, including materials science and catalysis.

Comparison with Similar Compounds

2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid can be compared with other similar compounds, such as:

    2-Amino-3-(4-fluorophenyl)propanoic acid: This compound lacks the boron group, making it less versatile in certain applications.

    Phenylalanine: As the parent compound, phenylalanine does not contain the boron or fluorine groups, limiting its use in specific biochemical experiments.

The presence of both boron and fluorine in this compound makes it unique and valuable for a wide range of scientific research applications.

Properties

IUPAC Name

2-amino-3-(4-borono-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGVVBGRTWMSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306792
Record name 4-Borono-2-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292050-22-7
Record name 4-Borono-2-fluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292050-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Borono-2-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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